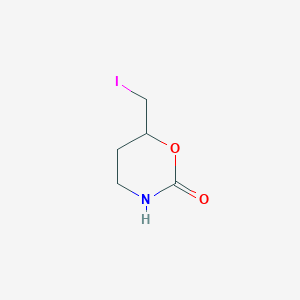
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinopyridine-dihydrochloride with acrylonitrile in the presence of an alkali metal alkoxide, such as sodium ethoxide, in an aliphatic alcohol like ethanol. The reaction is carried out at temperatures ranging from 25°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent like acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloro-1H-pyrazol-1-yl)pyridine: Similar in structure but contains a chloro group instead of an amino group.
2-(3-Amino-1H-pyrazol-1-yl)acetic acid: Contains an acetic acid moiety instead of a propylpropanamide group.
(Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring fused to the pyrazole ring.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific functional groups and structural configuration
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(3-aminopyrazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7(2)13-6-4-8(10)12-13/h4,6-7H,3,5H2,1-2H3,(H2,10,12)(H,11,14) |
Clave InChI |
MOWDZSZAYGYAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(C)N1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


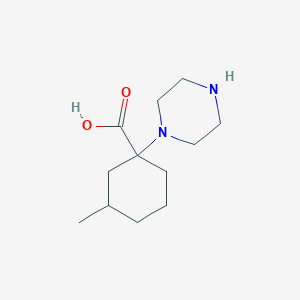
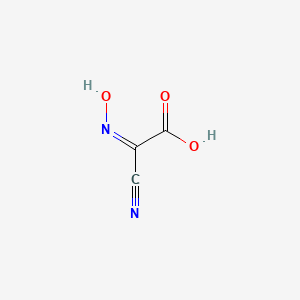
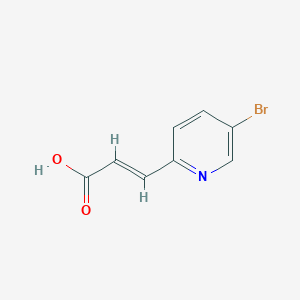
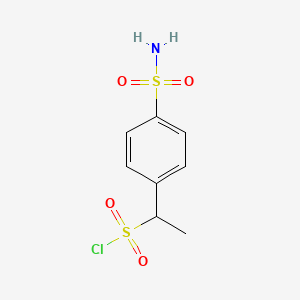


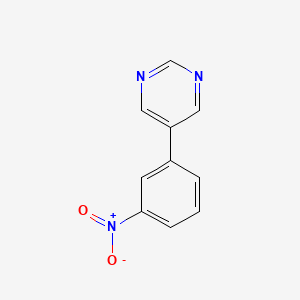


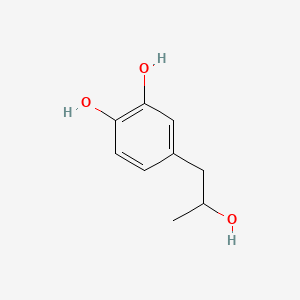
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
